molecular formula C9H9BrN2 B149168 2-(Bromomethyl)-1-methyl-1H-benzimidazole CAS No. 136099-52-0

2-(Bromomethyl)-1-methyl-1H-benzimidazole

Cat. No. B149168
M. Wt: 225.08 g/mol
InChI Key: JFEPMKWVPYPLOO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by a benzene ring fused to an imidazole ring and is modified by the presence of a bromomethyl group and a methyl group on the structure .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles in moderate to good yields . Another method includes electrophilic substitution reactions on 1-methyl-2-(5'-methyl-2'-hetaryl)benzimidazoles, where bromination can lead to the formation of bromo derivatives substituted in the benzene or hetaryl ring .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of intramolecular hydrogen bonding, which can influence the reactivity and properties of the compound. For instance, in the case of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, strong intramolecular hydrogen bonding is observed between the OH hydrogen and the C=N nitrogen atoms .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including complexation with metal ions. The study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols revealed that these compounds can form complexes with Zn(II) ions, with the nature of the complex depending on the substituents and the solvent used for the reaction . The complexation reactions are influenced by the strength of the intramolecular hydrogen bonding and the electronic properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of substituents such as bromomethyl and methyl groups can affect the compound's reactivity, solubility, and biological activity. For example, novel derivatives of 2-bromomethyl-benzimidazole have been synthesized and characterized, showing moderate to good antibacterial activity against various bacterial strains . The characterization of these compounds typically involves techniques such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Derivatives : 2-(Bromomethyl)-1-methyl-1H-benzimidazole has been utilized in the synthesis of new benzimidazole derivatives exhibiting significant antimicrobial properties against various bacterial strains (Ahmadi, 2014).

  • Antibacterial and Anti-Cancer Applications : A study demonstrated the use of 2-(bromomethyl)-1H-benzimidazole in creating benzimidazole derivatives with notable antibacterial activities and cytotoxic effects against liver cancer cell lines (Khalifa et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Desalination Plants : A derivative of 2-(bromomethyl)-1H-benzimidazole, namely 2-(2-bromophenyl)-1-methyl-1H-benzimidazole, has shown effectiveness as a corrosion inhibitor for certain alloys in desalination plants, indicating its potential in industrial applications (Onyeachu et al., 2020).

Anticancer and Antifilarial Potential

  • Potential Antineoplastic and Antifilarial Agents : Research on benzimidazole-2-carbamates, derived from 2-(bromomethyl)-1H-benzimidazole, has revealed their potential as antineoplastic and antifilarial agents, showing significant growth inhibition in cancer cells and efficacy against certain parasites (Ram et al., 1992).

DNA Interaction and Inhibition

  • DNA Topoisomerase Inhibition : Benzimidazole derivatives, including those derived from 2-(bromomethyl)-1H-benzimidazole, have been found to inhibit mammalian DNA topoisomerase I, a property useful in cancer treatment strategies (Alpan et al., 2007).

Surface Protection

  • Steel Surface Protection : The compound has been used to create benzimidazole derivatives for the protection of mild steel surfaces, demonstrating its relevance in industrial corrosion inhibition (Obot et al., 2015).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

properties

IUPAC Name

2-(bromomethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPMKWVPYPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383549
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-methyl-1H-benzimidazole

CAS RN

136099-52-0
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Goeminne, M Berg, M McNaughton, G Bal… - Bioorganic & medicinal …, 2008 - Elsevier
A key enzyme within the purine salvage pathway of parasites, nucleoside hydrolase, is proposed as a good target for new antiparasitic drugs. We have developed N-arylmethyl-…
Number of citations: 37 www.sciencedirect.com
A Gellis, H Kovacic, N Boufatah, P Vanelle - European Journal of Medicinal …, 2008 - Elsevier
New benzimidazole-4,7-diones substituted at 2-position were synthesized via a microwave-assisted reaction using 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione 5b as a …
Number of citations: 169 www.sciencedirect.com

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